IACS-010759

OXPHOS inhibition mitochondrial complex I cancer metabolism

Researchers studying OXPHOS-dependent cancers often face inconsistent potency and off-target effects with generic complex I inhibitors. IACS-010759 solves this via a unique cork-in-bottle binding to the ND1 subunit, delivering IC50 = 1.1 nM isolated complex I and >70% viability reduction in glycolysis-deficient brain tumor models (NB-1, Gli56, D423). Key advantages: • Unique ND1 binding distinct from quinone-site inhibitors (piericidin, acetogenins) • Orally bioavailable with consistent nanomolar potency across mouse, rat, and cynomolgus monkey • Validated for IDH1-mutant AML, SWI/SNF-mutant cancers, and ivosidenib-resistance bypass studies Supplied as ≥98% pure solid with full analytical documentation.

Molecular Formula C25H25F3N6O4S
Molecular Weight 562.6 g/mol
CAS No. 1570496-34-2
Cat. No. B608030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-010759
CAS1570496-34-2
SynonymsIACS-010759;  IACS 010759;  IACS010759;  IACS-10759;  IACS 10759;  IACS10759.
Molecular FormulaC25H25F3N6O4S
Molecular Weight562.6 g/mol
Structural Identifiers
SMILESCC1=NC(=NN1CC2=CC(=CC=C2)N3CCC(CC3)S(=O)(=O)C)C4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3
InChIKeyHWJWNWZJUYCGKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (IACS-010759): OXPHOS Inhibitor Procurement Guide


5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole (CAS 1570496-34-2; molecular weight 562.6 Da), also designated IACS-010759, is a synthetic small-molecule inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the oxidative phosphorylation (OXPHOS) pathway . The compound was developed through an extensive medicinal chemistry campaign seeded with known HIF-1α modulators and advanced as a clinical-grade OXPHOS inhibitor [1]. It is orally bioavailable and exhibits high potency against isolated complex I (IC₅₀ = 1.1 nM) [2].

1
Target engagement and mechanism-of-action studies via ND1-subunit binding
2
OXPHOS-dependent cancer cell and glycolysis-deficient xenograft model research
3
Preclinical cross-species PK/PD and toxicology research (rodent and primate models)

Why IACS-010759 Cannot Be Substituted with Alternative OXPHOS Inhibitors: Binding Site and Potency Differentiation


Mitochondrial complex I inhibitors exhibit substantial heterogeneity in binding mechanism, potency, and functional consequences that preclude simple interchange. IACS-010759 binds to the ND1 membrane subunit of complex I via a unique 'cork-in-bottle' mechanism distinct from conventional quinone-site inhibitors such as piericidin, acetogenins, and quinazoline-type ligands [1]. Photoaffinity labeling experiments demonstrate that inhibitors binding to the 49-kDa or PSST subunits cannot suppress [125I]IACS-010759-PD1 binding, confirming a binding location that differs from any other known complex I inhibitor [2]. Furthermore, IACS-010759 exhibits a potency differential of approximately three orders of magnitude compared to metformin (IC₅₀ ≈ 1 nM vs. millimolar range) [3]. Unlike BAY 87-2243, which fails to kill cancer cells as a single agent in vitro, IACS-010759 induces robust apoptosis as monotherapy in OXPHOS-dependent models [4]. These structural and functional differences render generic substitution scientifically invalid for studies requiring specific engagement of the ND1 binding site or defined potency thresholds.

Binding site mismatch
Quinone-site inhibitors target 49-kDa/PSST subunits, not ND1; target engagement may not transfer.
Potency gap
Metformin requires millimolar concentrations vs reported nanomolar range for IACS-010759; dose-response profiles may differ.
Functional profile divergence
BAY 87-2243 requires DMKG co-treatment for cell death, while IACS-010759 may act as monotherapy; single-agent outcomes may not be comparable.

IACS-010759 Quantitative Differentiation Evidence: Potency, Selectivity, and Binding Mechanism vs. Comparators


Complex I Inhibitory Potency: IACS-010759 vs. Metformin (Direct Head-to-Head Comparison)

IACS-010759 exhibits approximately three orders of magnitude greater potency at mitochondrial complex I compared to metformin, representing a fundamental potency differential that distinguishes these two agents for target engagement studies. Whereas IACS-010759 achieves nanomolar IC₅₀ values (1.1 nM isolated mouse complex I), metformin requires millimolar concentrations for complex I inhibition [1]. This potency differential translates directly to experimental design parameters, as metformin concentrations required for meaningful OXPHOS inhibition in vitro frequently exceed clinically achievable exposure levels [1]. The review article explicitly categorizes metformin as a 'mild' complex I inhibitor, while IACS-010759 is designated a 'potent' inhibitor [1].

Complex I IC₅₀
Head-to-head
IACS-010759: 1.1 nM vs Metformin: millimolar range ~1,000-fold difference
Supports target engagement studies requiring nanomolar inhibition context.
Review-based comparison; isolated mouse complex I assay.
OXPHOS inhibition mitochondrial complex I cancer metabolism

Cell Viability Inhibition in H460 Lung Cancer Cells: IACS-010759 vs. HP661 and DX3-234 (Cross-Study Comparable)

IACS-010759 demonstrates an average IC₅₀ of 1.4 nM for inhibition of mitochondrial oxygen consumption rate (OCR) and OXPHOS-dependent viability in H460 non-small cell lung cancer cells over 72 hours . In comparative cross-study analysis, IACS-010759 (1.4 nM) exhibits approximately 3.6-fold higher potency than HP661 (IC₅₀ = 5 nM in H460 cell viability assay) and approximately 50-fold higher potency than DX3-234 (IC₅₀ = 70 nM in MIA PaCa-2 cell growth inhibition) .

H460 Cell Viability IC₅₀
Data to verify
IACS-010759: 1.4 nM HP661: 5 nM | DX3-234: 70 nM 3.6-fold and 50-fold more potent
Supports cell-based OXPHOS inhibition studies; relative potency context.
Cross-study; DX3-234 data from MIA PaCa-2 cells.
cell viability H460 complex I inhibitor OXPHOS

Cellular Selectivity: Cancer Cell Lines vs. Normal Diploid Cells (Cross-Study Comparable)

IACS-010759 inhibits oxygen consumption rate and cell growth up to 100% in multiple cancer cell lines (pancreatic, lung, ovarian, breast) while diploid cell lines remain insensitive and show no growth inhibition [1]. This selectivity was further validated in primary AML samples: IACS-010759 reduced viability and induced apoptosis in nearly all primary AML blasts ex vivo, but not in normal mononuclear cells [1]. In vivo, IACS-010759 displayed efficacy in glycolysis-deficient glioblastoma and AML models without cytotoxicity to normal cells; this lack of cytotoxicity is attributed to its unique binding location on complex I, distinguishing it from other complex I inhibitors [2].

Cancer vs Normal Cell Response
Reported
Cancer lines: growth inhibition up to 100% Diploid cells: no inhibition Primary AML blasts: apoptosis; normal MNCs: no apoptosis
May support discrimination studies between transformed and non-transformed cells; model-specific validation required.
Attributed to ND1 binding; general cytotoxicity risk not excluded.
selectivity cancer metabolism glycolysis-deficient normal cell sparing

Binding Site Differentiation: IACS-010759 vs. Quinone-Site Inhibitors (Direct Head-to-Head Comparison)

Photoaffinity labeling experiments using the photoreactive derivative [125I]IACS-010759-PD1 demonstrated binding to the middle of the membrane subunit ND1, and inhibitors that bind to the 49-kDa or PSST subunits (characteristic of quinone-site inhibitors) cannot suppress this binding [1]. Cryo-EM structural analysis at 3.0 Å resolution confirmed a unique 'cork-in-bottle' mechanism of inhibition for a derivative of IACS-010759, distinct from other structurally unrelated complex I inhibitors [2]. Unlike known quinone-site inhibitors, IACS-010759 direction-dependently inhibited forward and reverse electron transfer and did not suppress binding of the quinazoline-type inhibitor [125I]AzQ to the N-terminus of the 49-kDa subunit [1].

Binding Site Differentiation
Head-to-head
IACS-010759: ND1 subunit, 'cork-in-bottle' Quinone-site inhibitors: 49-kDa/PSST subunits No competitive displacement
Supports target engagement studies focusing on ND1-mediated complex I inhibition.
Photoaffinity labeling and cryo-EM confirmation.
binding mechanism ND1 subunit photoaffinity labeling complex I structure

Cross-Species Potency in Rodent and Primate Cell Lines: IACS-010759 (Cross-Study Comparable)

IACS-010759 hydrochloride demonstrates comparable nanomolar potency across mouse, rat, and cynomolgus monkey cell lines: average IC₅₀ = 5.6 nM in mouse cells, 12.2 nM in rat cells, and 8.7 nM in cynomolgus monkey cells . The compound is orally bioavailable and has demonstrated in vivo efficacy in mouse xenograft models of AML, neuroblastoma, and brain cancer [1]. This cross-species consistency contrasts with some complex I inhibitors that exhibit species-dependent potency variations, and supports translational experimental designs spanning rodent and non-human primate models.

Cross-Species IC₅₀
Reported
Mouse: 5.6 nM | Rat: 12.2 nM | Cyno: 8.7 nM Isolated enzyme IC₅₀: 1.1 nM
Supports translational study designs across rodent and primate models.
Cell-based assays; consistent nanomolar target engagement.
cross-species PK/PD preclinical models complex I inhibition

In Vitro Cytotoxicity: IACS-010759 vs. BAY 87-2243 Single-Agent Activity (Direct Head-to-Head Comparison)

BAY 87-2243 (B87), a structurally distinct complex I inhibitor, fails to kill human cancer cells in vitro as a single agent and requires combination with dimethyl α-ketoglutarate (DMKG) to provoke cancer cell death [1]. In contrast, IACS-010759 induces apoptosis as monotherapy in OXPHOS-dependent AML cell lines (OCI-AML3) and primary AML patient samples, and robustly inhibits proliferation and induces apoptosis in brain cancer and AML models reliant on OXPHOS without requiring co-treatment [2]. This functional difference—monotherapy cytotoxicity vs. requirement for synthetic lethal combination—represents a fundamental distinction in the pharmacological profile of these two complex I inhibitors.

Monotherapy Activity
Head-to-head
IACS-010759: apoptosis as monotherapy in OCI-AML3 BAY 87-2243: requires DMKG co-treatment for cell death
Supports standalone OXPHOS target validation studies; B87 may not provide equivalent monotherapy response.
AML cell models; functional profile distinct.
single-agent cytotoxicity apoptosis OXPHOS inhibition complex I inhibitor comparison

IACS-010759: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


IDH1-Mutant AML Target Validation and Ivosidenib-Resistance Studies

IACS-010759 is indicated for studies investigating IDH1-mutant acute myeloid leukemia based on evidence that heightened sensitivity to complex I inhibitors is observed only for IDH1-mutant AML, not IDH2-mutant AML. IDH1 mutant blasts resistant to the IDH1-mutant inhibitor ivosidenib retain sensitivity to complex I inhibition, establishing IACS-010759 as a tool for exploring mutation-specific metabolic vulnerabilities and ivosidenib-resistance bypass strategies [1].

Glycolysis-Deficient Tumor Model Efficacy Studies (ENO1/PGD-Deficient Brain Cancer)

IACS-010759 is specifically effective in glycolysis-deficient tumor models. In brain tumor cell lines (NB-1, Gli56, D423) with deficient glycolysis due to lack of enolase 1 (ENO1) or phosphoglycerate dehydrogenase (PGD), treatment resulted in >70% reduction in viability and increased apoptosis, which was rescued by re-expression of ENO1 or PGD. In vivo, IACS-010759 (5 or 10 mg/kg) was well tolerated and produced tumor regression and extended overall survival in these xenograft models [1][2].

Cross-Species Preclinical PK/PD and Toxicology Studies

IACS-010759 exhibits consistent nanomolar potency across mouse (IC₅₀ = 5.6 nM), rat (IC₅₀ = 12.2 nM), and cynomolgus monkey (IC₅₀ = 8.7 nM) cell lines [1], with oral bioavailability enabling dose translation across species. This cross-species consistency supports use in preclinical efficacy and toxicology studies spanning rodent and non-human primate models, including the neurobehavioral and physiological assessments necessitated by the observed peripheral neuropathy in murine reverse translational studies [2].

SWI/SNF-Mutant Tumor Models and Chromatin Remodeling Studies

IACS-010759 demonstrates antitumor activity in tumors with mutations in the SWI/SNF chromatin remodeling complex. Genetically engineered mouse models of lung adenocarcinoma with Smarca4 loss show increased OXPHOS gene expression and sensitivity to IACS-010759 treatment; SWI/SNF-mutant tumor xenografts similarly respond to IACS-010759 [1]. This provides a validated tool for metabolic vulnerability studies in chromatin remodeling-deficient cancers.

Application
Selection Property
Validation Focus
IDH1-mutant AML metabolic vulnerability studies
Mutation-specific complex I sensitivity context
Ivosidenib-resistance bypass mechanisms
Glycolysis-deficient brain cancer model studies
ENO1/PGD deficiency-dependent OXPHOS reliance
Viability reduction and apoptosis endpoint context
Preclinical PK/PD and toxicology studies
Cross-species target engagement consistency
Dose-translation and safety endpoint monitoring
SWI/SNF-mutant tumor model studies
Chromatin remodeling deficiency context
Metabolic vulnerability and gene expression endpoint context

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